

Pyrrolidine-3,4-diamine structure and conformation

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Compound of Interest

Compound Name: **Pyrrolidine-3,4-diamine**

Cat. No.: **B15271111**

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An In-Depth Technical Guide on the Core Structure and Conformation of **Pyrrolidine-3,4-diamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine-3,4-diamine is a saturated heterocyclic compound featuring a five-membered pyrrolidine ring substituted with two amine groups on adjacent carbons. This core structure is of significant interest in medicinal chemistry and drug development due to its potential for forming various stereoisomers with distinct three-dimensional arrangements, which can lead to differential biological activities. This guide provides a detailed examination of the stereoisomerism and conformational landscape of the **pyrrolidine-3,4-diamine** scaffold. It outlines the key structural features, including the non-planar nature of the pyrrolidine ring and the potential for intramolecular hydrogen bonding. Furthermore, this document details the experimental and computational protocols essential for the structural elucidation and conformational analysis of this and related compounds.

Introduction to the Pyrrolidine-3,4-diamine Scaffold

The pyrrolidine ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and synthetic compounds. Its non-planar, flexible nature allows it to adopt various conformations, which can significantly influence the biological activity of molecules containing this scaffold. The addition of two amine substituents at the 3 and 4 positions

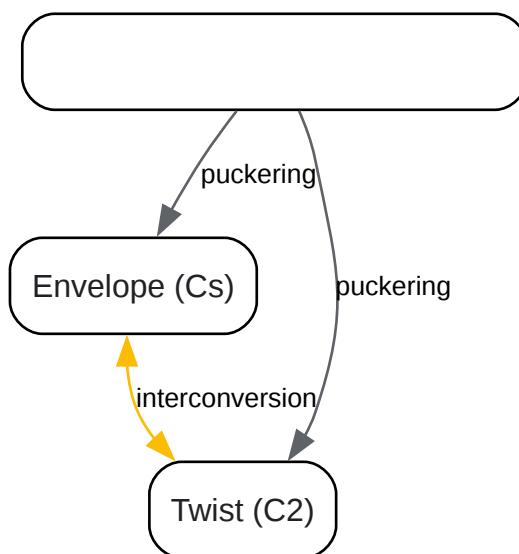
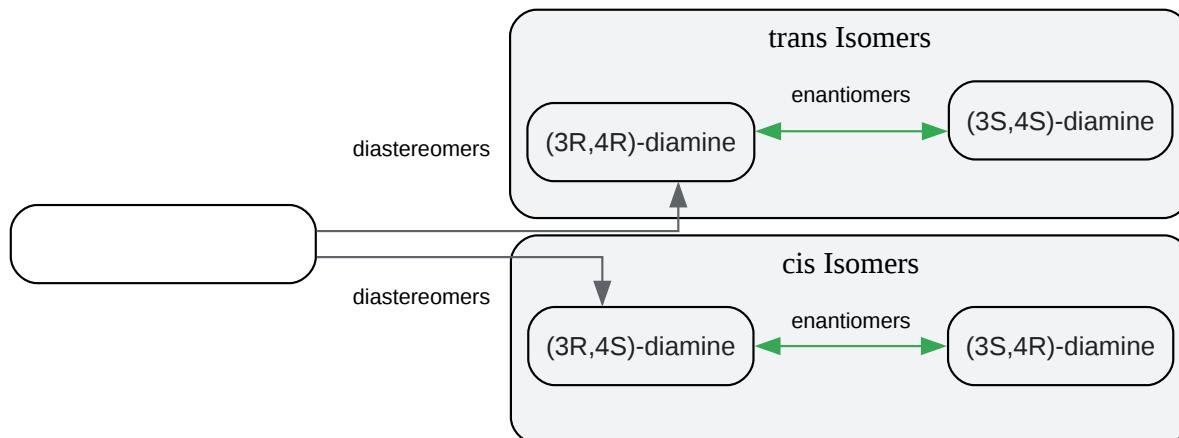
introduces chiral centers and the potential for rich stereochemistry and complex conformational behavior. Understanding the three-dimensional structure and conformational preferences of **pyrrolidine-3,4-diamine** is crucial for the rational design of novel therapeutics.

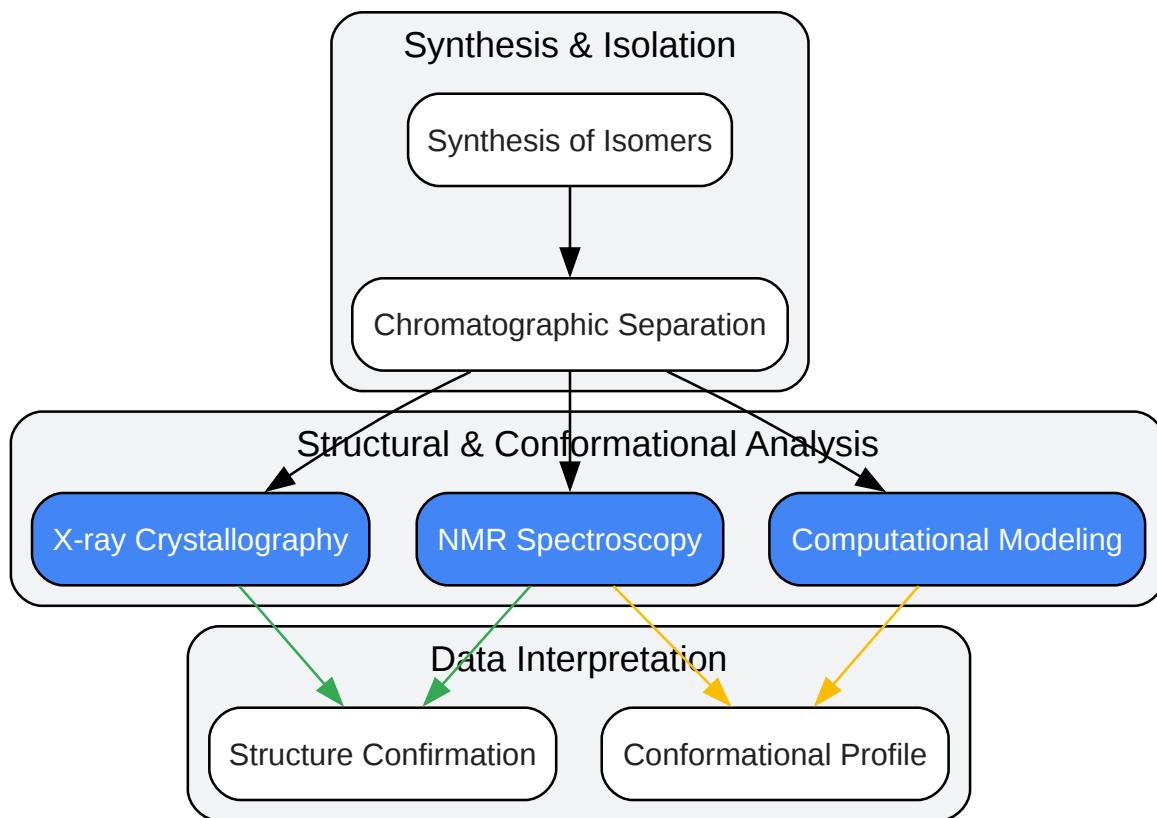
Stereoisomerism in Pyrrolidine-3,4-diamine

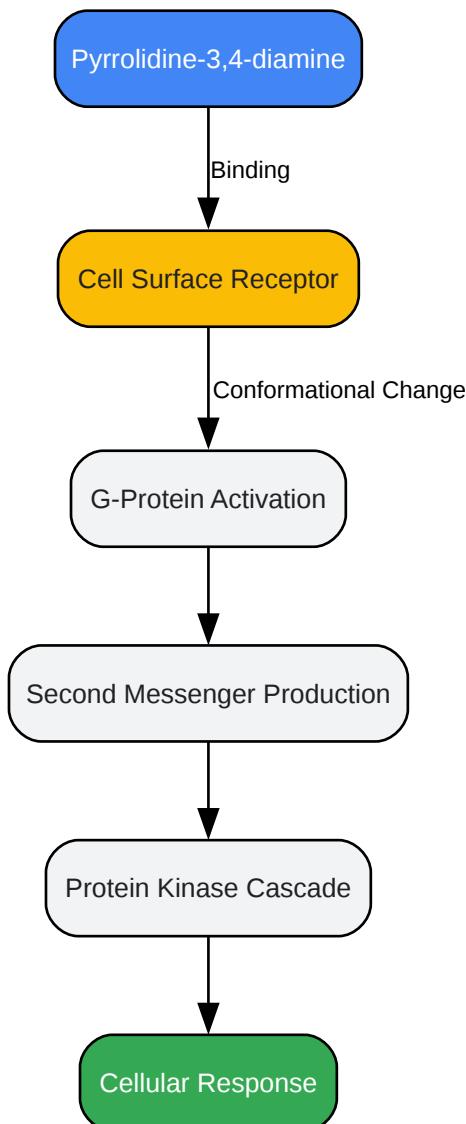
The presence of two chiral centers at the C3 and C4 positions of the pyrrolidine ring in **pyrrolidine-3,4-diamine** gives rise to multiple stereoisomers. These can be broadly classified into cis and trans diastereomers, each of which exists as a pair of enantiomers.

- **trans-Pyrrolidine-3,4-diamine:** The two amine groups are on opposite faces of the pyrrolidine ring. This diastereomer exists as a pair of enantiomers: (3R,4R) and (3S,4S).
- **cis-Pyrrolidine-3,4-diamine:** The two amine groups are on the same face of the pyrrolidine ring. This diastereomer also exists as a pair of enantiomers: (3R,4S) and (3S,4R).

The specific stereoisomer can have a profound impact on the molecule's ability to interact with biological targets.







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